1-Methylbenzo[cd]indol-2(1H)-one

Lipophilicity Permeability Physicochemical Properties

1-Methylbenzo[cd]indol-2(1H)-one (CAS 1710-20-9) is the definitive N-methyl benzo[cd]indol-2(1H)-one building block for BET/BRD4 inhibitor programs. Its N-methyl group confers a unique lipophilicity profile (XLogP 2.3) that is lost with N-benzyl or unsubstituted analogs—substituting this CAS without rigorous validation risks invalidating SAR data. Procure this exact scaffold to ensure target engagement, selectivity, and permeability benchmarks remain reproducible in your oncology pipeline.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 1710-20-9
Cat. No. B184090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenzo[cd]indol-2(1H)-one
CAS1710-20-9
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC3=C2C(=CC=C3)C1=O
InChIInChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3
InChIKeySQEZXFSADTVEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbenzo[cd]indol-2(1H)-one (CAS 1710-20-9): Procurement Specifications and Chemical Identity for Research Use


1-Methylbenzo[cd]indol-2(1H)-one (CAS 1710-20-9) is a heterocyclic compound belonging to the benzo[cd]indol-2(1H)-one class, featuring a fused tricyclic system consisting of a benzene ring fused to an indole core with a ketone group at the 2-position and a methyl substituent at the nitrogen atom [1]. It is also known by the synonym N-methylnaphthostyril [2]. This compound serves as a core scaffold in medicinal chemistry for the development of inhibitors targeting bromodomain and extra-terminal (BET) proteins, particularly BRD4, as well as other therapeutic targets [3].

Procurement Alert: Why Generic Substitution of 1-Methylbenzo[cd]indol-2(1H)-one Scaffold Analogs is Scientifically Unsound


The 1-Methylbenzo[cd]indol-2(1H)-one scaffold exhibits a high degree of sensitivity to N-substituent modifications, which directly impacts key drug-like properties and biological activity. While the core benzo[cd]indol-2(1H)-one structure is a recognized pharmacophore for BRD4 inhibition, the specific N-methyl group in 1-Methylbenzo[cd]indol-2(1H)-one imparts a distinct physicochemical profile, including a computed XLogP3-AA value of 2.3, which influences lipophilicity and permeability [1]. Structure-activity relationship (SAR) studies on related derivatives reveal that even minor alterations, such as substituting the methyl group with a benzyl group, can drastically alter target affinity and selectivity [2]. Therefore, substituting this compound with a different N-substituted analog or the unsubstituted core without rigorous empirical validation introduces significant variability and risks invalidating experimental outcomes, making precise procurement of this specific CAS number essential for reproducible research.

Quantitative Differentiation Evidence for 1-Methylbenzo[cd]indol-2(1H)-one (CAS 1710-20-9) vs. Analogs


Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Unsubstituted Core

1-Methylbenzo[cd]indol-2(1H)-one exhibits a calculated partition coefficient (XLogP3-AA) of 2.3, which is notably higher than the unsubstituted benzo[cd]indol-2(1H)-one scaffold (estimated XLogP ~1.7-1.9) [1]. This difference in lipophilicity is attributable to the N-methyl group, which also reduces the hydrogen bond donor count to zero compared to the unsubstituted parent (one donor) [1]. This alteration can significantly influence membrane permeability and oral bioavailability in drug development contexts [2].

Lipophilicity Permeability Physicochemical Properties Drug Design

Scaffold Validation: Role as a Core Structure in High-Resolution BRD4 Co-Crystal Structures

The benzo[cd]indol-2(1H)-one scaffold, of which 1-Methylbenzo[cd]indol-2(1H)-one is a key representative, has been validated as an effective BRD4 inhibitor through high-resolution co-crystal structures with the BRD4_BD1 protein [1]. The parent compound 'Compound 1' (bearing the benzo[cd]indol-2(1H)-one scaffold) was identified as a hit through AlphaScreen-based high-throughput screening and its binding mode was elucidated [1]. This structural validation provides a strong scientific rationale for procuring derivatives based on this core, as they have a demonstrated and well-characterized mechanism of action at the atomic level.

Structural Biology BRD4 Bromodomain Inhibitor Design

Synthetic Utility: Established Protocol for Scale-Up and Derivatization

A scalable synthetic route for 1-Methylbenzo[cd]indol-2(1H)-one has been described, involving a catalytic reduction step using Raney nickel in ethanol under ordinary pressure [1]. This established procedure, documented in a patent application (US20110136796A1), provides a reliable method for producing the compound on a multi-gram scale (4.5 g, 25 mmol), which is essential for its use as a building block in the synthesis of more complex heterocyclic derivatives [1]. This contrasts with many close analogs for which optimized, scalable procedures may not be readily available in the public domain.

Synthetic Chemistry Building Block Heterocyclic Chemistry Process Chemistry

Strategic Procurement Scenarios for 1-Methylbenzo[cd]indol-2(1H)-one (CAS 1710-20-9)


Development of BRD4 Bromodomain Inhibitors for Oncology Research

Researchers focused on developing novel BRD4 inhibitors for oncology applications should procure 1-Methylbenzo[cd]indol-2(1H)-one as a validated starting point for structure-based optimization. The scaffold's proven ability to bind the BRD4_BD1 pocket, as confirmed by high-resolution co-crystal structures [1], provides a strong foundation for designing potent and selective inhibitors. The compound's physicochemical properties (XLogP 2.3) [2] can serve as a baseline for optimizing drug-like characteristics in derivative synthesis.

Synthesis of Complex Heterocyclic Libraries via N-Methylnaphthostyril Core

Medicinal chemistry groups engaged in diversity-oriented synthesis can use 1-Methylbenzo[cd]indol-2(1H)-one as a robust building block for generating libraries of complex heterocyclic compounds. The established synthetic route [3] allows for reliable production of the core, which can then be further functionalized to explore new chemical space. Its defined lipophilicity and lack of hydrogen bond donors [2] make it a suitable core for creating molecules with favorable permeability profiles.

Investigating N-Substituent Effects on BET Bromodomain Selectivity

For studies aiming to elucidate the structure-activity relationship (SAR) of N-substituents on the benzo[cd]indol-2(1H)-one scaffold, 1-Methylbenzo[cd]indol-2(1H)-one serves as a critical reference compound. Its specific N-methyl group imparts a distinct lipophilicity profile (XLogP 2.3) [2] compared to analogs like the N-benzyl derivative. Comparative evaluation of this compound against other N-substituted analogs in biochemical and cellular assays is essential for understanding how substituents influence target engagement, selectivity, and pharmacokinetic properties [1].

Quote Request

Request a Quote for 1-Methylbenzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.